(3R)-3-(4-bromophenyl)oxolan-3-amine
Description
(3R)-3-(4-bromophenyl)oxolan-3-amine is a chiral amine derivative featuring a tetrahydrofuran (oxolane) ring substituted with a 4-bromophenyl group and an amine moiety at the 3-position. The stereochemistry at the 3R position confers unique spatial and electronic properties, making it a valuable intermediate in medicinal chemistry and asymmetric synthesis. For instance, oxolane-based amines are frequently employed in drug discovery due to their conformational rigidity and bioavailability-enhancing properties .
Properties
IUPAC Name |
(3R)-3-(4-bromophenyl)oxolan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-9-3-1-8(2-4-9)10(12)5-6-13-7-10/h1-4H,5-7,12H2/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUJKBQOANWEKI-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C2=CC=C(C=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@]1(C2=CC=C(C=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Physicochemical and Structural Insights
- Ring Strain vs.
- Halogen Effects : The 4-bromophenyl group in this compound provides steric bulk and electron-withdrawing effects, contrasting with 3-fluorophenyl derivatives that offer smaller size and distinct electronic profiles .
- Amine Basicity : The pKa of the amine moiety is influenced by the oxolane ring’s electron-donating/withdrawing substituents, affecting solubility and target binding.
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